Milacainide tartrate
Overview
Description
The compound Milacainide tartrate is a complex organic molecule with potential applications in various scientific fields. This compound consists of two distinct parts: a propanamide derivative and a dihydroxybutanedioic acid moiety. The combination of these two parts gives the compound unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide involves multiple steps, including the formation of the amide bond and the introduction of the pyridinyl and dimethylphenyl groups. The reaction typically starts with the preparation of the amine precursor, followed by the coupling with the appropriate acid chloride or anhydride under controlled conditions. The reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of intermediates, purification through crystallization or chromatography, and final coupling reactions. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (2R)-2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted amides, nitroso or nitro derivatives, and reduced amine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for applications in catalysis and material science.
Mechanism of Action
The mechanism of action of (2R)-2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide
- (2R)-2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)butanamide
- (2R)-2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)pentanamide
Uniqueness
The uniqueness of (2R)-2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide lies in its specific combination of functional groups and stereochemistry. This unique structure allows for specific interactions with biological targets and distinct chemical reactivity compared to similar compounds. The presence of both the pyridinyl and dimethylphenyl groups enhances its binding affinity and selectivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
(2R)-2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide;(2S,3S)-2,3-dihydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O.C4H6O6/c1-14-7-4-8-15(2)18(14)22(19(23)16(3)20)12-6-10-17-9-5-11-21-13-17;5-1(3(7)8)2(6)4(9)10/h4-5,7-9,11,13,16H,6,10,12,20H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t16-;1-,2-/m10/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFWRCBTXJZERY-ZKBHHEPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)[C@@H](C)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141725-10-2 | |
Record name | Propanamide, 2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridinyl)propyl]-, (R)-, [S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141725-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milacainide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141725102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MILACAINIDE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320G17CN2U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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